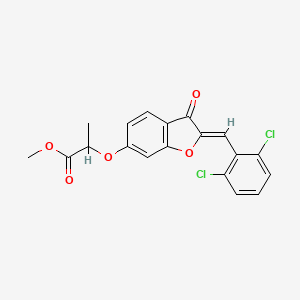
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H14Cl2O5 and its molecular weight is 393.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in medicinal and agricultural applications. Its complex structure features a benzofuran moiety, a dichlorobenzylidene group, and an ester functional group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C18H12Cl2O5, with a molecular weight of 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement around the double bond, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Cl2O5 |
| Molecular Weight | 379.2 g/mol |
| Purity | Typically >95% |
| IUPAC Name | Methyl 2-[[(2Z)-2-[(2,6-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate] |
The precise biological targets of this compound remain largely unidentified. However, its structural similarities to other benzoic acid derivatives suggest that it may interact with biological systems through various mechanisms:
- Hydrogen Bonding
- Van der Waals Forces
- π−π Stacking
- Dipole-Dipole Interactions
These interactions may lead to significant biological effects such as antibacterial activity and potential herbicidal properties.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.
Herbicidal Potential
The compound's unique structure suggests potential applications in agricultural chemistry as a herbicide. Its ability to interfere with plant growth hormones could be explored further for developing new herbicidal agents.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study assessed the antimicrobial properties of several benzofuran derivatives, including those similar to this compound. Results indicated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . -
Herbicidal Activity Assessment :
Research conducted on various dichlorobenzylidene derivatives demonstrated their capability to inhibit the growth of common weeds. The study highlighted the potential for these compounds to be developed into effective herbicides .
Propiedades
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-11-6-7-12-16(8-11)26-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXAESKBKJKTKB-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














